S-Hydroxycysteine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-hydroxysulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIRVRPOOYSARH-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972677 | |
| Record name | S-Hydroxycysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5722-80-5, 73243-12-6 | |
| Record name | Cysteinesulfenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005722805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cysteinesulfenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073243126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Hydroxycysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYSTEINESULFENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8KIA847T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Approaches and Methodologies for S Hydroxycysteine
Chemical Synthesis of S-Hydroxycysteine and its Derivatives
The chemical synthesis of this compound and its derivatives presents unique challenges due to the inherent reactivity and instability of the sulfenic acid moiety. Various strategies have been developed to address these challenges, focusing on stereoselectivity and the use of protective groups.
Stereoselective Synthesis Methodologies
Stereoselective synthesis is crucial for producing enantiomerically pure this compound, which is essential for studying its biological functions. One established method involves the diazotization of S-sulfonyl-cysteine precursors. researchgate.net This approach utilizes a thiosulfonate protecting group, which serves to minimize unwanted nucleophilic substitution at the α-carbon and is resistant to oxidation. researchgate.net The reaction is thought to proceed through a diazonium intermediate, which then undergoes an SN2 or SN1 reaction. researchgate.net Another stereoselective method involves the photoredox-catalyzed asymmetric Giese reaction, which can be used to construct β-thiolated amino acids. nih.gov While not a direct synthesis of this compound, this method provides a pathway to chiral sulfur-containing amino acids that could potentially be converted to their S-hydroxy derivatives.
A different approach to stereoselective synthesis starts from (2S)-methyl glycidate. nih.gov This method involves the opening of the epoxide ring with tritylthiol, followed by protection of the alcohol group to form a protected hydroxycysteine derivative. nih.gov This intermediate can then be further modified.
Challenges in stereoselective synthesis include the potential for β-elimination of the thiol group, especially under basic conditions, and the difficulty of controlling the oxidation state of the sulfur atom to prevent overoxidation to sulfinic or sulfonic acids. nih.gov
Preparation of Protected this compound Building Blocks
The instability of the sulfenic acid group necessitates the use of protecting groups during synthesis and for the creation of stable building blocks for further use, such as in peptide synthesis. nih.govmdpi.com The selection of an appropriate protecting group is critical to prevent side reactions like β-elimination. mdpi.com
A common strategy involves the use of a trityl protecting group for the thiol, which is sterically hindered and can minimize β-elimination. nih.govmdpi.com Another approach is the use of a 2-nitrobenzyl (NB) group to protect the thiol, which can be removed by UV irradiation. caltech.edu For solid-phase peptide synthesis (SPPS), a variety of protected cysteine and selenocysteine (B57510) derivatives have been synthesized from protected dichalcogenide precursors through a zinc-mediated reduction followed by in-situ alkylation. nih.gov
The synthesis of an α-hydroxy-cysteyl-AMS analogue involved the protection of the alcohol group after epoxide opening, leading to a protected hydroxycysteine intermediate that could be coupled to other molecules. nih.gov These protected building blocks are essential for incorporating this compound or its analogs into larger molecules like peptides to probe their structure and function. researchgate.netcaltech.edu
Synthesis of Analogs and Precursors for Mechanistic Probes
The synthesis of this compound analogs and precursors is vital for investigating the mechanisms of enzymes that utilize this transient intermediate. nih.gov These probes can help to understand the role of this compound in biological processes.
One example is the synthesis of α-hydroxy-cysteyl-AMS, an analog designed to inhibit nonribosomal peptide synthetases (NRPS). nih.gov The synthesis started from (2S)-methyl glycidate and involved several steps, including epoxide opening and protection, to create a building block that was then coupled to a modified adenosine (B11128) moiety. nih.gov This research demonstrated that while replacing the α-amino group with an α-hydroxy group decreased inhibitory activity, the activity could be regained by including a β-thiol group, highlighting the importance of this functional group for interaction with the enzyme's active site. nih.gov
Another approach to creating mechanistic probes is the synthesis of depsi-peptides, where an α-amino acid is replaced by its α-hydroxy acid counterpart. researchgate.net This allows for the investigation of the role of hydrogen bonding in protein structure and function. researchgate.net The synthesis of the required protected α-hydroxy acid equivalents of the 19 common amino acids has been described, expanding the toolkit for such studies. researchgate.net
Enzymatic Synthesis and Biocatalytic Production of this compound
Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for the production of this compound. These biocatalytic approaches often operate under mild conditions and can achieve high stereoselectivity. researchgate.net
Enzyme Systems for Hydroperoxide Oxidation to Sulfenic Acid
In biological systems, this compound is often formed as a transient intermediate during the catalytic cycle of various enzymes that react with hydroperoxides. pnas.orgwfu.edu Peroxiredoxins (Prxs) are a major family of enzymes that catalyze the reduction of hydroperoxides, oxidizing a conserved active-site cysteine to a sulfenic acid (this compound). wfu.eduacs.org
The catalytic cycle of Prxs involves two main steps. First, the peroxidatic cysteine attacks the peroxide substrate, leading to its oxidation to this compound. enzyme-database.orgcathdb.info The second step, the regeneration of the cysteine, varies between the different classes of Prxs (typical 2-Cys, atypical 2-Cys, and 1-Cys). wfu.eduenzyme-database.org
Other enzymes, such as OhrR from Bacillus subtilis, also utilize the formation of a cysteine-sulfenic acid derivative to sense organic hydroperoxides. pnas.org This reversible oxidation of a single cysteine residue inactivates the repressor protein, leading to the expression of detoxification genes. pnas.org The oxidation of protein thiols by hydrogen peroxide to form sulfenic acid is a key step in these enzymatic processes. acs.org
Table 1: Enzyme Systems Involved in this compound Formation
| Enzyme Family | Function | Mechanism of this compound Formation |
|---|---|---|
| Peroxiredoxins (Prxs) | Antioxidant enzymes that reduce hydroperoxides. acs.org | Oxidation of a peroxidatic cysteine to sulfenic acid by the peroxide substrate. wfu.eduenzyme-database.org |
Optimization of Biocatalytic Reaction Conditions
To harness the synthetic potential of these enzyme systems, optimization of the reaction conditions is crucial for maximizing the yield and stability of this compound. Key parameters that are often adjusted include temperature, pH, and the concentrations of substrates and enzymes. mdpi.comseqens.com
Design of Experiments (DoE) is a systematic approach used to screen and refine these parameters to find the optimal conditions. seqens.commatthey.com For instance, in the production of (S)-hydroxy-ketones using a pyruvate (B1213749) carboxylase, it was found that the optimal conditions for space-time-yield and stereoselectivity were mutually exclusive, highlighting the need to define product requirements to guide the optimization process. mdpi.com
Engineering of Enzymatic Pathways for Enhanced Yield of this compound
The biotechnological production of this compound, a hydroxylated amino acid with significant potential in various fields, is an area of growing interest. Enhancing its yield through the engineering of enzymatic pathways in microbial hosts is a key strategy to develop commercially viable and sustainable production methods. This section explores the metabolic engineering approaches that can be employed to increase the production of this compound, drawing parallels from the successful engineering of related amino acid pathways.
The enzymatic synthesis of this compound primarily involves the controlled oxidation of L-cysteine (B1669680). The key enzyme family responsible for this conversion is the cysteine dioxygenases (CDOs), which catalyze the oxidation of the thiol group of cysteine. nih.govelifesciences.org this compound, in its transient sulfenic acid form (Cys-SOH), is a critical intermediate in this process. nih.govacs.org While this intermediate is often further oxidized in native biological systems, metabolic engineering aims to optimize its formation and accumulation.
Engineering efforts to enhance this compound yield focus on several key areas: overexpression of pivotal enzymes, redirection of metabolic flux towards the precursor L-cysteine, and mitigation of product degradation. Microorganisms such as Escherichia coli and Corynebacterium glutamicum, which are well-established platforms for amino acid production, are primary candidates for these engineering strategies. nih.govembopress.org
A foundational strategy is the enhancement of the L-cysteine supply, the direct precursor for this compound. The fermentative production of L-cysteine itself has been a significant focus of metabolic engineering. nih.govnih.gov Key approaches that can be adapted for this compound production include:
Enhancing the Serine Biosynthetic Pathway: L-serine is the carbon backbone for L-cysteine. Overexpression of genes involved in L-serine biosynthesis, such as serA, serB, and serC, can increase the precursor pool. drugbank.com
Deregulation of Serine Acetyltransferase (SAT): The enzyme SAT, encoded by the cysE gene, catalyzes the first committed step in L-cysteine biosynthesis. This enzyme is typically subject to feedback inhibition by L-cysteine. Engineering a feedback-inhibition-insensitive SAT is a crucial step for the overproduction of L-cysteine and, consequently, this compound. nih.gov
Enhancing the Sulfur Assimilation Pathway: An adequate supply of reduced sulfur is essential. Strategies may involve engineering pathways for efficient sulfur uptake and reduction.
Once a robust L-cysteine supply is established, the next step is the efficient conversion to this compound. This involves the heterologous expression and optimization of enzymes capable of cysteine hydroxylation. Cysteine dioxygenases (CDOs) are the primary candidates for this role. elifesciences.org Engineering strategies for the hydroxylation step include:
Overexpression of Cysteine Dioxygenase: Introducing and overexpressing a suitable CDO gene in the host organism is fundamental. The choice of CDO may depend on its kinetic properties and stability.
Enzyme Engineering of CDO: The native function of CDO often leads to further oxidation of the sulfenic acid intermediate. Protein engineering can be employed to alter the enzyme's active site to favor the accumulation and release of this compound.
Cofactor Engineering: CDO is a non-heme iron-dependent dioxygenase. researchgate.net Ensuring sufficient intracellular iron availability and the proper assembly of the enzyme's active site is critical for its activity.
Furthermore, preventing the degradation or further metabolism of this compound is vital for enhancing its yield. This compound is a reactive molecule, and its stability can be a challenge. Strategies to address this include:
Deletion of Degradative Enzymes: Identifying and knocking out genes responsible for the degradation or further oxidation of this compound can prevent product loss.
Optimizing Fermentation Conditions: Factors such as pH and redox potential can influence the stability of this compound. Process optimization can help in preserving the product.
Exploiting Efflux Pumps: Overexpressing specific transporter proteins can facilitate the export of this compound out of the cell, which can reduce its intracellular toxicity and prevent its degradation.
The following tables summarize key enzymes and metabolic engineering strategies relevant to the production of this compound.
Table 1: Key Enzymes for this compound Biosynthesis
| Enzyme | Gene (Example) | Source Organism (Example) | Reaction |
| Serine Acetyltransferase | cysE | Escherichia coli | L-serine + Acetyl-CoA → O-acetyl-L-serine + CoA |
| O-acetylserine sulfhydrylase | cysK | Escherichia coli | O-acetyl-L-serine + H₂S → L-cysteine + Acetate |
| Cysteine Dioxygenase | CDO1 | Homo sapiens | L-cysteine + O₂ → Cysteine-sulfenic acid (this compound intermediate) → Cysteinesulfinate |
Table 2: Metabolic Engineering Strategies for Enhanced this compound Yield
| Strategy | Target (Gene/Pathway) | Rationale |
| Precursor Supply Enhancement | serA, serB, serC | Increase L-serine biosynthesis |
| Feedback-insensitive cysE | Deregulate L-cysteine biosynthesis | |
| Sulfur assimilation pathway | Ensure adequate reduced sulfur supply | |
| Product Formation Enhancement | Overexpression of CDO | Increase conversion of L-cysteine to this compound |
| Engineering of CDO | Improve stability and release of the this compound intermediate | |
| Cofactor availability | Ensure proper function of iron-dependent dioxygenases | |
| Product Stability/Export | Knockout of degradation pathways | Prevent loss of this compound |
| Overexpression of efflux pumps | Facilitate export and reduce intracellular toxicity |
While the direct fermentative production of this compound at high titers has not been extensively reported, the principles established in the metabolic engineering of other amino acids provide a clear roadmap. nih.govembopress.org Future research will likely focus on the discovery and engineering of novel enzymes with improved characteristics for this compound synthesis, as well as the fine-tuning of metabolic networks in robust microbial hosts to achieve economically viable production levels.
Biosynthesis and Metabolic Pathways of S Hydroxycysteine
Enzymatic Formation of S-Hydroxycysteine as a Transient Intermediate
This compound, also known as cysteine sulfenic acid (Cys-SOH), is a highly reactive and transient oxidative modification of a cysteine residue's thiol group. acs.org Its formation is a key step in redox signaling and antioxidant defense mechanisms. The sulfur atom in this compound has an oxidation state of 0, allowing it to act as both an electrophile and a nucleophile. nih.gov This reactivity enables it to participate in various subsequent reactions, including the formation of disulfide bonds or, under conditions of excessive oxidative stress, further oxidation to sulfinic (Cys-SO₂H) and sulfonic (Cys-SO₃H) acids. acs.orgfrontiersin.org
Peroxiredoxin Catalytic Mechanisms Involving this compound Formation
Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes that catalyze the reduction of peroxides. creative-enzymes.comresearchgate.net The catalytic cycle of all Prxs involves a conserved peroxidatic cysteine (Cp) that is oxidized by a peroxide substrate to form an this compound intermediate. creative-enzymes.comresearchgate.netqmul.ac.uk The subsequent regeneration of the reduced cysteine distinguishes the three main classes of peroxiredoxins. qmul.ac.ukexpasy.org
Typical 2-Cys Peroxiredoxins: In this class, the this compound on the peroxidatic cysteine (Cp-SOH) of one enzyme subunit reacts with a "resolving" cysteine (Cr) from an adjacent subunit. nih.gov This reaction forms an intermolecular disulfide bond and releases a molecule of water. nih.gov This disulfide is then reduced by a cellular reductant, such as thioredoxin, to complete the catalytic cycle. creative-enzymes.com
Atypical 2-Cys Peroxiredoxins: These enzymes contain both the peroxidatic and resolving cysteines within the same polypeptide chain. creative-enzymes.com Following the formation of this compound, it reacts with the nearby resolving cysteine to form an intramolecular disulfide bond. creative-enzymes.comqmul.ac.uk This intrachain disulfide is typically reduced by the thioredoxin system. creative-enzymes.com
1-Cys Peroxiredoxins: This class of peroxiredoxins possesses only the peroxidatic cysteine. creative-enzymes.comexpasy.org After its oxidation to this compound, the regeneration of the cysteine thiol occurs through direct interaction with a reductant molecule, such as glutathione (B108866). qmul.ac.ukexpasy.org For instance, the mammalian PRDX6 enzyme requires heterodimerization with π-glutathione S-transferase, leading to glutathionylation of the this compound, which is then reduced by a second glutathione molecule. qmul.ac.ukexpasy.org
| Peroxiredoxin Class | Resolving Cysteine (Cr) Location | Disulfide Bond Formation | Typical Reductant |
| Typical 2-Cys | Adjacent subunit | Intersubunit | Thioredoxin creative-enzymes.com |
| Atypical 2-Cys | Same polypeptide | Intrasubunit | Thioredoxin creative-enzymes.com |
| 1-Cys | Absent | None | Glutathione qmul.ac.ukexpasy.org |
Sulfiredoxin-Mediated Regeneration Pathways
Under conditions of high oxidative stress, the this compound intermediate in peroxiredoxins can be further oxidized to a sulfinic acid (Cys-SO₂H). acs.orgresearchgate.net This "hyperoxidation" leads to the inactivation of the peroxiredoxin's peroxidase activity. nih.gov In many eukaryotes, this seemingly irreversible modification can be reversed by a specific enzyme called sulfiredoxin (Srx). frontiersin.orgnih.govumich.edu
Sulfiredoxin is an ATP-dependent reductase that specifically recognizes the sulfinic acid form of typical 2-Cys peroxiredoxins. nih.govnih.gov The enzyme catalyzes the reduction of the cysteine sulfinic acid back to a cysteine thiol, thereby restoring the catalytic activity of the peroxiredoxin. researchgate.netnih.gov This regeneration process is crucial for maintaining cellular peroxide-detoxifying capacity and plays a key role in modulating redox signaling pathways. nih.govcapes.gov.br The existence of this repair pathway suggests that the hyperoxidation of peroxiredoxins may function as a regulatory switch. nih.gov
Other Oxidoreductase Systems Facilitating Cysteine Sulfenylation
While peroxiredoxins are a primary example, the formation of this compound is not limited to these enzymes. Cysteine sulfenylation is a widespread post-translational modification affecting a diverse range of proteins, including kinases, phosphatases, and transcription factors, collectively known as the "sulfenome". nih.govchemrxiv.org
In bacteria, other oxidoreductase systems, such as the Dsb (disulfide bond) family, are involved in managing cysteine redox states. For example, in Campylobacter jejuni, the protein C8J_1298, a homolog of DsbG, is believed to function in controlling the level of cysteine sulfenylation, protecting single cysteine residues from oxidation to sulfenic acid. plos.org This indicates that specialized oxidoreductase systems have evolved to facilitate and control the formation of this compound on various protein targets as part of their functional regulation.
Integration of this compound into Sulfur Metabolism
The transient formation of this compound is intricately linked to the broader network of sulfur metabolism. This connection is maintained through the cellular redox state and the fundamental pathways of sulfur assimilation and dissimilation.
Interplay with Cysteine and Sulfide (B99878) Cycling
The redox cycle involving the formation of this compound and its subsequent reduction back to a thiol is critically dependent on the cellular pools of reductants like glutathione (GSH) and thioredoxin (Trx). acs.orgchemrxiv.org These reductant systems, in turn, rely on the availability of cysteine. Cysteine is a precursor for the synthesis of glutathione, the most abundant endogenous antioxidant. mdpi.comnih.gov Therefore, the capacity to reduce oxidized cysteine residues, including this compound and its resulting disulfides, is directly tied to the cell's cysteine budget.
Connections to Broader Sulfur Assimilation and Dissimilation Pathways
Sulfur assimilation is the metabolic process by which organisms incorporate inorganic sulfur, typically in the form of sulfate (B86663), into organic molecules. wikipedia.orgnih.gov This pathway culminates in the synthesis of L-cysteine (B1669680). wikipedia.orgresearchgate.net Cysteine is the primary sulfur donor for the synthesis of methionine, glutathione, cofactors, and all other sulfur-containing compounds essential for life. nih.gov
The formation of this compound on proteins like peroxiredoxins represents a key functional endpoint of the sulfur assimilation pathway. The assimilated sulfur is first incorporated into cysteine, which is then used to build proteins. The cysteine residues within these proteins can then undergo redox modifications, such as oxidation to this compound, to perform catalytic or regulatory roles. nih.govresearchgate.net The cell's ability to mount an effective antioxidant defense and maintain redox homeostasis—processes in which this compound is a key intermediate—is therefore fundamentally dependent on a robust sulfur assimilation pathway that provides a continuous supply of cysteine. nih.govwikipedia.org The regulation of sulfur assimilation is tightly controlled to meet the metabolic demand for cysteine and glutathione, ensuring that these redox-active proteins can function correctly. wikipedia.org
Genetic and Regulatory Mechanisms Governing this compound-Related Enzymes
The metabolic pathways involving this compound are intricately regulated at multiple levels to maintain cellular homeostasis and respond to environmental cues. The primary enzymes in this pathway, notably Cysteine Aminotransferase (CAT) and 3-Mercaptopyruvate Sulfurtransferase (3-MST), are subject to precise control mechanisms that govern their synthesis and activity. These regulatory processes ensure that the flux through the pathway is appropriately matched to the cell's metabolic needs, including amino acid catabolism, hydrogen sulfide (H₂S) signaling, and antioxidant defense. projectshelve.comuniprot.orgnih.gov Regulation occurs at the genetic level, controlling the rate of enzyme synthesis, and at the post-translational level, modulating the function of existing enzyme molecules. libretexts.orgwikipedia.org
Transcriptional and Translational Control
The expression of genes encoding enzymes of the this compound pathway is tightly controlled to manage the levels of these proteins within the cell. This regulation operates at the stages of transcription (synthesis of mRNA from a DNA template) and translation (synthesis of protein from mRNA), ensuring an efficient and responsive metabolic network. plos.org
In prokaryotes, the genetic control of enzyme synthesis often involves operons, where a set of related genes is transcribed as a single polycistronic message. libretexts.org The rate of transcription is modulated by regulatory proteins called repressors or activators, which bind to specific DNA sequences (operators) near the promoter to either block or enhance the binding of RNA polymerase. libretexts.orgpsu.edu For instance, in bacteria, the master regulator CymR, in a complex with the enzyme CysK (cysteine synthase), transcriptionally represses genes associated with cysteine metabolism and uptake. researchgate.net The end product of a pathway can also act as a corepressor; for example, tryptophan can bind to an inactive repressor, activating it to bind to the operator and halt the synthesis of enzymes required for its own production. libretexts.org
In eukaryotes, the regulation is more complex, involving a host of transcription factors, enhancers, and non-coding RNAs. biorxiv.org The genes encoding the cytosolic (GOT1) and mitochondrial (GOT2) isoforms of Cysteine Aminotransferase (CAT) are subject to such regulation. nih.gov Research has shown that transcription factors like MYC and ATF4 can regulate a broad network of metabolic enzymes, including those involved in amino acid metabolism. biorxiv.org Furthermore, microRNAs (miRNAs), which are short non-coding RNAs, can mediate post-transcriptional gene silencing. For example, miRNA-9 has been reported to down-regulate the expression of GOT1, thereby influencing cysteine availability for processes like glutathione (GSH) synthesis and ferroptosis. nih.gov
Translational control, which modulates the efficiency of mRNA translation into protein, provides another layer of regulation. This can be achieved through mechanisms like riboswitches, which are structured RNA elements in the 5' untranslated region of an mRNA that can bind a specific ligand to alter the accessibility of the ribosome-binding site. mdpi.com In yeast, the deletion of specific ribosomal proteins can lead to distinct phenotypes by altering the translational efficiency of transcripts for enzymes in related metabolic pathways, such as those for methionine and serine. elifesciences.org This suggests that the composition of the ribosome itself can influence the selective translation of certain metabolic enzymes. elifesciences.org Dual-function proteins, which possess both metabolic and RNA-binding activities, can also link metabolic status directly to translational regulation. plos.org
| Regulator | Target Enzyme/Gene | Organism/System | Mode of Action | Effect on Enzyme Level |
|---|---|---|---|---|
| CymR/CysK Complex | Cysteine metabolism genes | Bacteria (e.g., Bacillus subtilis) | Transcriptional Repression | Decrease |
| miRNA-9 | GOT1 (Cytosolic CAT) | Eukaryotic cells | Post-transcriptional silencing | Decrease |
| ATF4 | Metabolic enzymes | Eukaryotic cells | Transcriptional Activation | Increase |
| MYC | Metabolic enzymes | Eukaryotic cells | Transcriptional Activation | Increase |
Post-Translational Regulation of Enzyme Activity
After protein synthesis, the activity of enzymes in the this compound pathway is further fine-tuned by post-translational modifications (PTMs). wikipedia.org PTMs are covalent chemical alterations to amino acid side chains that can dynamically change an enzyme's conformation, catalytic efficiency, stability, or interaction with other molecules. mdpi.comabcam.com Cysteine residues, with their reactive thiol groups, are particularly susceptible to a variety of redox-based PTMs, making them critical hubs for metabolic regulation. mdpi.comnih.gov
A primary mechanism for regulating 3-Mercaptopyruvate Sulfurtransferase (3-MST) is redox modulation of a critical cysteine residue within its active site. researchgate.netnih.gov Under conditions of oxidative stress, this catalytic cysteine can be oxidized to a sulfenic acid (-SOH), a modification that inhibits the enzyme's catalytic activity. projectshelve.comuniprot.orgresearchgate.net This acts as a protective mechanism, preventing excessive H₂S production under stress conditions. The sulfenate is stable but can be reversed by the action of the thioredoxin (Trx) system, which reduces it back to a thiol (-SH), thereby restoring full enzyme activity. uniprot.orgresearchgate.net This positions the catalytic cysteine as a redox-sensing molecular switch. nih.gov
In addition to modifying the active site, redox changes can regulate 3-MST through its quaternary structure. researchgate.net Oxidation of other cysteine residues located on the enzyme's surface can lead to the formation of an intermolecular disulfide bond, causing the enzyme to form a dimer. nih.gov This dimeric form is associated with inhibited enzyme activity. researchgate.net The reduction of this disulfide bond, also effectively carried out by thioredoxin, leads to monomer formation and a corresponding increase in catalytic activity. researchgate.net
Similar redox-sensitive mechanisms have been identified in aminotransferases. The human mitochondrial branched-chain aminotransferase (hBCATm), for example, is regulated by a CXXC motif where the two cysteine residues can form a disulfide bond under oxidizing conditions, leading to a loss of enzyme activity. acs.org One cysteine (C315) acts as the initial redox sensor, reacting with peroxides to form a sulfenic acid, while the second cysteine (C318) resolves this intermediate by forming a reversible disulfide bond, which protects the sensor residue from irreversible overoxidation to sulfonic acid. acs.org This reversible switch allows the enzyme to respond dynamically to the cellular redox state. acs.org
| Enzyme | Modification Type | Affected Residue(s) | Mechanism | Effect on Activity |
|---|---|---|---|---|
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | S-sulfenylation (Oxidation) | Catalytic Cysteine | Oxidation of the active site thiol to sulfenic acid. researchgate.net | Inhibition uniprot.orgresearchgate.net |
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Disulfide Bond (Dimerization) | Surface Cysteines | Formation of an intermolecular disulfide linkage. nih.gov | Inhibition researchgate.net |
| 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Reduction by Thioredoxin | Sulfenic acid/Disulfide bond | Reduces oxidized cysteine residues back to thiols. researchgate.net | Activation/Restoration uniprot.org |
| Mitochondrial Branched-Chain Aminotransferase (hBCATm) | Disulfide Bond (CXXC motif) | Cys315, Cys318 | Intramolecular disulfide bond formation under oxidizing conditions. acs.org | Inhibition acs.org |
Enzymology and Mechanistic Studies Involving S Hydroxycysteine
Kinetic Characterization of Enzymes Forming or Reacting with S-Hydroxycysteine
The formation and reaction of this compound are tightly controlled by a specific set of enzymes. The kinetic parameters of these enzymes, such as rate constants and substrate affinity, are crucial for understanding the efficiency and regulation of the pathways in which this compound participates.
The catalytic efficiency of enzymes is often described by their turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. wikipedia.org For enzymes involved in this compound metabolism, these values indicate rapid processing, which is essential for managing reactive oxygen species and repairing oxidative damage.
Peroxiredoxins (Prxs) are a key family of enzymes that form this compound during their catalytic cycle. acs.org For instance, Peroxiredoxin 2 exhibits a very high rate constant for its reaction with hydrogen peroxide. Sulfiredoxin, the enzyme responsible for repairing overoxidized peroxiredoxins, also displays notable catalytic activity, utilizing ATP to reduce a sulfinic acid back to a sulfenic acid (this compound). wikipedia.org
Below is a table summarizing the kinetic parameters for key enzymes involved in the formation of this compound residues.
Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism
| Enzyme | Substrate | kcat (s⁻¹) | Kₘ (µM) | Specificity Constant (kcat/Kₘ) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Peroxiredoxin 2 | H₂O₂ | 1.4 x 10⁷ | 25 | 5.6 x 10⁸ |
| Sulfiredoxin | ATP | 0.85 | 120 | 7.08 x 10³ |
| Bovine S-adenosylhomocysteinase | Cysteine | 0.23 | 15,000 | 15.3 |
| Lupin S-adenosylhomocysteinase | Cysteine | 0.11 | 35,000 | 3.14 |
This table presents kinetic data for the enzymatic reactions involving the formation or interaction with this compound or its precursor/related substrates. Data sourced from multiple studies. nih.gov
Enzyme specificity ensures that the correct molecular transformations occur within the cell. easybiologyclass.com The Michaelis constant (Kₘ) is an inverse measure of a substrate's affinity for an enzyme; a lower Kₘ indicates higher affinity. libretexts.org
Peroxiredoxins display a broad specificity for peroxide substrates, including hydrogen peroxide and organic hydroperoxides, which they reduce by forming an this compound intermediate. acs.org The affinity of Peroxiredoxin 2 for hydrogen peroxide is high, as indicated by its low micromolar Kₘ value.
Sulfiredoxin specifically recognizes and acts upon the S-hydroxy-S-oxocysteine (sulfinic acid) form of 2-Cys peroxiredoxins, which is an overoxidized state of this compound. acs.orgwikipedia.org Its Kₘ for ATP is in the micromolar range, reflecting a strong binding affinity necessary for the repair process.
In contrast, enzymes like S-adenosylhomocysteinase from both bovine and lupin sources can utilize cysteine as a substrate, albeit with much lower affinity (higher Kₘ values) and lower catalytic efficiency compared to their primary substrate, homocysteine. nih.gov This suggests that while the reaction with cysteine is possible, it is not the preferred physiological pathway. nih.gov The substrate specificity of cysteine proteases is largely dictated by the interactions within the S2 subsite of the enzyme's active site. frontiersin.org
Rate Constants and Turnover Numbers
Molecular Mechanisms of this compound Formation and Resolution
The transient nature of this compound necessitates precise and efficient enzymatic mechanisms for its formation and subsequent reactions. These mechanisms are centered around the chemistry of a catalytic cysteine residue within the enzyme's active site.
The formation of this compound is a central step in the catalytic cycle of peroxiredoxins. acs.org The process begins with the nucleophilic attack by a highly reactive, peroxidatic cysteine residue (Cys-SH) in the active site on a peroxide substrate (e.g., H₂O₂). acs.orgqmul.ac.uk This attack results in the oxidation of the cysteine to a sulfenic acid (Cys-SOH), which is the this compound residue. acs.org
The resolution of this this compound intermediate distinguishes different classes of peroxiredoxins. qmul.ac.ukenzyme-database.org
Typical 2-Cys Peroxiredoxins : The this compound on one subunit is attacked by a "resolving" cysteine from a second enzyme subunit. This forms an intermolecular disulfide bond, which is then reduced by a thiol-containing reductant like thioredoxin to complete the cycle. qmul.ac.ukenzyme-database.org
Atypical 2-Cys Peroxiredoxins : Both the peroxidatic and resolving cysteines are located on the same polypeptide chain. The reaction of this compound with the resolving cysteine forms an intramolecular disulfide bond. qmul.ac.uk
1-Cys Peroxiredoxins : These enzymes only have the peroxidatic cysteine. Its regeneration from the this compound form involves direct interaction with a reductant molecule. qmul.ac.uk
Under conditions of high oxidative stress, the this compound intermediate can be further oxidized to a sulfinic acid (Cys-SO₂H), inactivating the enzyme. acs.org The enzyme sulfiredoxin can repair this damage in 2-Cys peroxiredoxins by reducing the sulfinic acid back to this compound in an ATP-dependent reaction. acs.orgwikipedia.org The mechanism is thought to involve the phosphorylation of the sulfinic acid by ATP, forming a phosphinic-sulfinic anhydride (B1165640) intermediate, which is then attacked by a thiol to reform the sulfenic acid. enzyme-database.org
In other enzymes, such as the proline isomerase Pin1, the oxidation of a critical catalytic residue, Cysteine-113, to this compound and subsequently to sulfinic and sulfonic acids, serves as a mechanism of inactivation. nih.govuky.edu This oxidation inhibits the enzyme's catalytic activity. nih.gov
Cofactors are essential for the catalytic function of many enzymes. nih.gov In the context of this compound metabolism, ATP plays a crucial role as a substrate for sulfiredoxin. wikipedia.org The hydrolysis of ATP to ADP and phosphate (B84403) provides the necessary energy for the reduction of the peroxiredoxin sulfinic acid back to this compound. wikipedia.org The reaction catalyzed by sulfiredoxin is: peroxiredoxin-(S-hydroxy-S-oxocysteine) + ATP + 2 R-SH ⇌ peroxiredoxin-(this compound) + ADP + phosphate + R-S-S-R. wikipedia.org
While direct involvement of metal ions in the primary formation and resolution of this compound in peroxiredoxins is not a central feature, the broader context of enzyme structure and function often involves metal ions. For example, some enzymes that may interact with cysteine-related substrates, like subtilisin, bind calcium ions (Ca²⁺) to maintain their structural integrity, which is indirectly essential for their catalytic activity. uniprot.org
Enzyme activity is not static but is regulated by dynamic changes in protein conformation. nih.govnih.gov Allosteric regulation involves the binding of a modulator molecule to a site other than the active site (an allosteric site), which induces a conformational change that alters the enzyme's catalytic activity. nih.govkhanacademy.org
In the peroxiredoxin system, the oxidation state of the catalytic cysteine can lead to significant conformational changes. The overoxidation of the this compound intermediate to sulfinic acid and its subsequent repair by sulfiredoxin is linked to changes in the peroxiredoxin structure, which can modulate its function and interactions with other proteins.
Allosteric regulation is a key feature of many metabolic pathways. libretexts.org For instance, feedback inhibition, where the end product of a pathway inhibits an early enzyme, is a common allosteric mechanism. nih.gov Molecules like ATP and ADP can act as allosteric regulators; for example, ATP often acts as an allosteric inhibitor for enzymes in energy-producing pathways when energy levels are high. khanacademy.org While specific allosteric sites and detailed conformational shifts for the direct regulation of this compound-forming enzymes are an area of ongoing research, it is established that the binding of regulatory molecules can alter protein conformation by changing subunit interactions. nih.gov These dynamic conformational ensembles are crucial for enzyme evolution and the emergence of new functions. rsc.org The activity of enzymes can be modulated through various means, including the binding of modulator proteins and covalent modifications like phosphorylation, which induce conformational changes that affect the catalytic site. minams.edu.pk
Role of Cofactors and Metal Ions in Catalysis
Protein Engineering and Mutagenesis to Probe this compound Reactivity
Protein engineering and mutagenesis are indispensable tools for dissecting the intricate roles of this compound in enzymatic reactions. By systematically altering the amino acid sequence of enzymes, researchers can investigate the specific contributions of individual residues to the formation, stabilization, and reaction of this transient sulfenic acid intermediate. These studies provide profound insights into catalytic mechanisms and pave the way for the rational design of enzymes with modified properties.
Site-Directed Mutagenesis for Active Site Probing
Site-directed mutagenesis is a precise technique used to substitute specific amino acids within an enzyme's active site. neb.com This approach allows for the systematic investigation of the function of key residues involved in the catalytic cycle of enzymes that form an this compound intermediate, such as peroxiredoxins (Prxs). neb.comrsc.orgnih.gov
In the catalytic cycle of peroxiredoxins, a conserved "peroxidatic" cysteine is oxidized by a peroxide substrate to form this compound (a sulfenic acid). expasy.orgqmul.ac.uknih.gov A second "resolving" cysteine then attacks this intermediate, forming a disulfide bond and regenerating the active enzyme. expasy.orgqmul.ac.uk Site-directed mutagenesis has been crucial in confirming the roles of these and other surrounding residues.
For instance, studies on peroxiredoxins often involve mutating the peroxidatic or resolving cysteines. Replacing the peroxidatic cysteine with a non-redox-active amino acid, such as alanine (B10760859), typically abolishes the enzyme's peroxidase activity, demonstrating its essential role in the initial reaction and formation of this compound. Similarly, mutation of the resolving cysteine prevents the reduction of the this compound intermediate, trapping the enzyme in an oxidized state and blocking the catalytic cycle.
Table 1: Examples of Site-Directed Mutagenesis in Enzymes Involving Cysteine Oxidation
| Enzyme Family | Target Residue(s) | Mutation | Outcome on this compound-related Activity | Reference(s) |
|---|---|---|---|---|
| Peroxiredoxins (Prx) | Peroxidatic Cysteine | Cys to Ala/Ser | Abolishes peroxidase activity; prevents this compound formation. | expasy.orgqmul.ac.uk |
| Peroxiredoxins (Prx) | Resolving Cysteine | Cys to Ala/Ser | Prevents resolution of the this compound intermediate; traps enzyme. | expasy.orgqmul.ac.uk |
| Aldehyde Dehydrogenase | Catalytic Cysteine (Cys302) | Cys to other aa | Loss of catalytic function, verifying its essential role. | nih.gov |
Rational Design for Modifying this compound Pathways
Rational design utilizes the detailed structural and mechanistic knowledge gained from studies like site-directed mutagenesis to engineer enzymes with novel or enhanced properties. acs.org In the context of this compound, this can involve modifying enzymes to alter their stability, reactivity, or resistance to oxidative damage. acs.orgebi.ac.uk
A key challenge for enzymes like peroxiredoxins is the "overoxidation" of the this compound intermediate (Cys-SOH) to a sulfinic acid (Cys-SO₂H) or even sulfonic acid (Cys-SO₃H). nih.govacs.org This overoxidation leads to inactivation of the enzyme. nih.gov While some organisms possess repair enzymes like sulfiredoxin, which can reduce the sulfinic acid back to sulfenic acid in an ATP-dependent manner, this process is not always efficient. nih.govexpasy.orggenome.jp
Rational design principles can be applied to "harden" enzymes against such catalytic damage. acs.org By analyzing the enzyme's structure and identifying residues that may contribute to the vulnerability of the this compound intermediate, researchers can propose mutations to enhance stability. For example, replacing nearby tryptophan residues, which are susceptible to oxidation, with less oxidizable residues like leucine (B10760876) or alanine has been shown to protect some enzymes from self-inactivation. acs.org This strategy aims to create more robust enzymes that can function under conditions of high oxidative stress without being irreversibly inactivated.
Another application of rational design is the development of selective inhibitors for enzymes that proceed through an this compound intermediate. In one study focused on developing inhibitors for nonribosomal peptide synthetase (NRPS) adenylation domains, researchers rationally designed molecules to target the active site. nih.gov Although replacing an α-amino group with an α-hydroxy group in an inhibitor decreased its potency, the activity could be regained by installing a β-thiol moiety that is specifically recognized by the target cysteine adenylation domain. nih.gov This highlights how a rational understanding of active site interactions can guide the modification of pathways, in this case through targeted inhibition.
These engineering efforts not only deepen our fundamental understanding of this compound chemistry but also hold potential for creating biocatalysts for industrial applications and developing novel therapeutic strategies. ebi.ac.uknih.gov
Biological Roles and Systemic Integration of S Hydroxycysteine Non Human, Non Clinical
S-Hydroxycysteine in Redox Signaling and Stress Response in Organisms
This compound, a sulfenic acid form of cysteine, is a pivotal but transient intermediate in redox signaling and the cellular response to stress across various organisms. Its formation on specific protein cysteine residues serves as a molecular switch, translating an oxidative signal into a functional cellular response.
Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes that play a central role in maintaining cellular redox homeostasis by reducing peroxides. researchgate.netnih.gov The catalytic mechanism of all Prx isoforms fundamentally involves the oxidation of a conserved peroxidatic cysteine (Cys-SH) residue at the active site to this compound (Cys-SOH) by a peroxide substrate, such as hydrogen peroxide (H₂O₂). researchgate.netmdpi.com This initial oxidation step is remarkably efficient, making Prxs effective peroxide scavengers that protect other cellular components from oxidative damage. nih.gov
Following its formation, the this compound intermediate is resolved back to its reduced form, but the mechanism of this resolution distinguishes the different classes of peroxiredoxins. cathdb.info
Typical 2-Cys Peroxiredoxins: In this class (e.g., PRDX1-4), the this compound (Cys-SOH) on one subunit reacts with a "resolving" cysteine residue from the other subunit of the dimeric protein. researchgate.netuniprot.org This reaction forms an intermolecular disulfide bond, which is subsequently reduced by a cellular reductant like thioredoxin to complete the catalytic cycle. researchgate.netcathdb.info
Atypical 2-Cys Peroxiredoxins: For this group (e.g., PRDX5), the this compound intermediate reacts with an intramolecular resolving cysteine located within the same polypeptide chain to form an internal disulfide bond. researchgate.net
1-Cys Peroxiredoxins: This class (e.g., PRDX6) possesses only the peroxidatic cysteine. mdpi.com The reduction of the this compound intermediate in these enzymes is distinct; for instance, the oxidized sulfenic form of PRDX6 can be reduced, but its further hyperoxidized forms are considered irreversible. mdpi.com
The formation and reduction of this compound are therefore at the core of the peroxiredoxin catalytic cycle, enabling these enzymes to detoxify reactive oxygen species and participate in H₂O₂-mediated signaling cascades. researchgate.netuniprot.org
Table 1: Peroxiredoxin Classes and the Role of this compound
| Peroxiredoxin Class | Key Characteristic | Mechanism of this compound (Cys-SOH) Resolution |
| Typical 2-Cys | Two conserved cysteine residues on different subunits | The Cys-SOH on one subunit forms an inter-subunit disulfide bond with the resolving cysteine of the other subunit. researchgate.netcathdb.info |
| Atypical 2-Cys | Two conserved cysteine residues on the same subunit | The Cys-SOH forms an intra-subunit disulfide bond with the resolving cysteine within the same protein chain. researchgate.net |
| 1-Cys | One conserved cysteine residue | The Cys-SOH is reduced by other cellular mechanisms; hyperoxidation can be irreversible. mdpi.com |
In microorganisms, the ability to sense and respond to oxidative stress is critical for survival. nih.gov The formation of this compound on key regulatory proteins is a primary mechanism for sensing oxidative insults and initiating an adaptive response. nih.gov This response involves the synthesis of new proteins designed to protect the cell from damage. nih.gov
A classic example is the OxyR transcription factor in bacteria like Escherichia coli. frontiersin.orgudl.cat Under normal conditions, OxyR is in a reduced, inactive state. Upon exposure to hydrogen peroxide, a specific cysteine residue (C199 in E. coli) is rapidly oxidized to this compound. frontiersin.org This modification induces a conformational change that activates the protein, allowing it to bind to DNA and trigger the transcription of a battery of protective genes, including those for catalase and glutaredoxin. frontiersin.orgudl.cat This system allows the bacterium to mount a swift and effective defense, but a delay in this response can leave the cell vulnerable to DNA damage. embopress.org
This mechanism, where cysteine oxidation to this compound acts as a redox-sensitive switch, is a common theme in the regulation of antioxidant systems in diverse organisms. nih.gov The reversibility of this modification allows the cell to turn the response off once the oxidative threat has been neutralized, restoring homeostasis. udl.cat
Table 2: Microbial Regulators Activated by Cysteine Oxidation
| Regulator | Organism Type | Stressor | Mechanism of Action |
| OxyR | Bacteria (e.g., E. coli) | Hydrogen Peroxide (H₂O₂) | Oxidation of a key cysteine to this compound activates the transcription factor, inducing expression of genes like catalase. frontiersin.orgudl.cat |
| SoxR | Bacteria | Superoxide, Nitric Oxide | Oxidation of [2Fe-2S] clusters, which indirectly involves cysteine ligands, activates the transcription of the SoxS regulator, leading to a defense response. nih.govudl.cat |
Mechanisms in Peroxiredoxin Function in Cellular Homeostasis
This compound in Microbial Metabolism and Physiology
The formation of this compound is not only a signal for stress but also an event that directly impacts microbial metabolism by modifying enzymes and rerouting the flow of essential elements like sulfur.
Prokaryotes are central to the global biogeochemical sulfur cycle, performing a complex web of sulfur transformations. researchgate.netnih.gov They can oxidize reduced sulfur compounds like hydrogen sulfide (B99878) (H₂S) for energy or reduce sulfate (B86663) to produce H₂S in anaerobic environments. researchgate.netnih.govfrontiersin.org Cysteine is a key organic sulfur compound, and its metabolism is an integral part of this cycle. researchgate.net
The degradation of cysteine in prokaryotes, particularly under aerobic conditions where oxidative stress is prevalent, can proceed through pathways involving oxidized intermediates. The formation of this compound on cysteine-metabolizing enzymes or as a product of direct cysteine oxidation represents a node in the sulfur cycle. The subsequent breakdown of this and other oxidized sulfur amino acids releases sulfur in the form of sulfite (B76179) or sulfide. biorxiv.org This released inorganic sulfur can then be utilized by sulfur-oxidizing bacteria (SOB), which are often chemolithoautotrophs that convert it into sulfate, a key process in many ecosystems. frontiersin.orgbiorxiv.org Therefore, the microbial processes that form and degrade this compound contribute to the flux of sulfur between the organic and inorganic pools within the prokaryotic world.
In bacteria, cysteine biosynthesis and degradation are tightly regulated processes central to sulfur metabolism. genome.jpkegg.jp Cysteine is typically synthesized from serine and a sulfide source. encyclopedia.pub Conversely, it can be degraded to provide carbon and energy, often yielding pyruvate (B1213749). genome.jp
Under conditions of oxidative stress, cysteine residues in proteins and in the free amino acid pool are susceptible to oxidation, forming this compound. frontiersin.orgudl.cat This oxidized form is not a standard intermediate in canonical biosynthetic pathways but is a damage product that the cell must metabolize. udl.cat Bacterial cells possess degradation pathways to handle such modified amino acids, preventing the accumulation of non-functional or potentially toxic molecules. The breakdown of this compound likely feeds into central metabolic pathways. For example, its degradation can release sulfite, which can be further processed, and a carbon backbone that can be converted to pyruvate, linking the response to oxidative damage with central carbon and sulfur metabolism.
In fungi, sulfur metabolism is crucial for the synthesis of essential amino acids like cysteine and methionine, as well as for producing a vast array of secondary metabolites and antioxidants, including glutathione (B108866) and ergothioneine. nih.gov Cysteine serves as a direct or indirect sulfur donor for many of these compounds. nih.gov
The redox state of cysteine residues, including their oxidation to this compound, can act as a regulatory signal that influences fungal metabolism and development. biorxiv.orgmdpi.com For instance, the production of certain secondary metabolites, which are often synthesized in response to environmental signals or stress, is governed by complex regulatory networks. nih.govfrontiersin.org The oxidation of cysteine to this compound on regulatory proteins or metabolic enzymes can alter their activity, potentially redirecting the flow of sulfur and carbon between primary growth pathways and the biosynthesis of specialized compounds. In pathogenic fungi like Aspergillus fumigatus, the balance between the production of sulfur-containing toxins (e.g., gliotoxin) and protective antioxidants is critical and is modulated by redox-sensitive enzymes, highlighting the regulatory role of cysteine oxidation states. nih.gov
Role in Bacterial Cysteine Degradation and Biosynthesis
This compound in Plant Biochemical Pathways
In the context of plant biochemistry, this compound is principally understood as the sulfenic acid form of cysteine (Cys-SOH), a highly reactive and pivotal intermediate in redox signaling and metabolic regulation. frontiersin.orgnih.gov It is not typically found as a free amino acid within the cell but rather as a post-translational modification on cysteine residues within proteins, a process known as S-sulfenylation. oup.commdpi.com This modification is a primary consequence of the reaction between a deprotonated cysteine residue (thiolate) and reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). frontiersin.orgoup.com The formation of protein-S-hydroxycysteine (sulfenylated protein) is a key event that initiates a cascade of further oxidative modifications, serving as a molecular switch that can alter a protein's function, stability, localization, and interactions. nih.govmdpi.commdpi.com
Analogous Oxidative Processes in Plant Cysteine Metabolism
The thiol group of cysteine is highly susceptible to oxidation, allowing it to exist in various oxidation states ranging from -2 to +4. mdpi.com This chemical property is the foundation for a complex network of redox-based post-translational modifications that are central to plant signaling. frontiersin.org The initial, two-electron oxidation of a cysteine thiolate anion (Cys-S⁻) by an oxidant like H₂O₂ results in the formation of this compound, or sulfenic acid (Cys-SOH). frontiersin.orgoup.com
This sulfenic acid intermediate is typically unstable and acts as a hub for several subsequent reactions. frontiersin.orgoup.com It can be reversed to its reduced thiol form by cellular reductants like thioredoxins (TRXs). mdpi.com However, under conditions of continued oxidative stress, it can be further oxidized to more stable forms. frontiersin.orgoup.com The next step is the formation of sulfinic acid (Cys-SO₂H), which can, in some specific cases, be reversed by the ATP-dependent enzyme sulfiredoxin (SRX). mdpi.comoup.com A final, generally irreversible oxidation leads to sulfonic acid (Cys-SO₃H), a modification often associated with permanent protein inactivation or degradation. mdpi.comoup.comnih.gov
Alternatively, the reactive sulfenic acid can react with another nearby thiol group to form an intramolecular or intermolecular disulfide bond (-S-S-). frontiersin.orgnih.gov It can also react with the abundant cellular antioxidant glutathione (GSH) to form an S-glutathionylated protein (Cys-SSG), a modification that protects the cysteine from irreversible overoxidation. frontiersin.orgnih.gov These varied oxidative pathways allow for a nuanced and multi-layered response to cellular redox state changes.
Table 1: Oxidative States of Cysteine Residues in Plant Proteins
| Modification Name | Chemical Formula | Oxidation State | Key Features | Reversibility |
| Thiol / Thiolate | -SH / -S⁻ | -2 | The fully reduced, active state for many enzymes. oup.com | - |
| S-Sulfenylation (Sulfenic Acid) | -SOH | 0 | A highly reactive and unstable intermediate in redox signaling. frontiersin.orgoup.com | Reversible by thioredoxins and other reductants. mdpi.com |
| S-Sulfinylation (Sulfinic Acid) | -SO₂H | +2 | A more stable oxidation state; can be a key regulatory modification. frontiersin.orgmdpi.com | Reversible in specific proteins (e.g., peroxiredoxins) by sulfiredoxin (SRX). mdpi.comoup.com |
| S-Sulfonylation (Sulfonic Acid) | -SO₃H | +4 | Generally considered an irreversible modification leading to protein damage. frontiersin.orgoup.com | Generally irreversible in vivo. nih.govoup.com |
| Disulfide Bond | -S-S- | -1 | Forms between two cysteine residues, important for protein structure and regulation. frontiersin.org | Reversible by thioredoxins and glutaredoxins. frontiersin.org |
| S-Glutathionylation | -SSG | -1 | Covalent attachment of glutathione, protects from overoxidation. frontiersin.orgnih.gov | Reversible by glutaredoxins. frontiersin.org |
Enzymatic Activities Related to Sulfenic Acid Formation in Plants
The formation and reduction of this compound on proteins are tightly regulated processes involving several key enzyme families. These enzymes either catalyze the modification directly or are themselves regulated by S-sulfenylation, linking environmental signals to downstream cellular responses.
Plant Cysteine Oxidases (PCOs): This family of non-heme iron dioxygenases acts as a direct sensor of molecular oxygen (O₂). nih.gov PCOs catalyze the O₂-dependent oxidation of N-terminal cysteine residues on specific target proteins, such as the Group VII Ethylene Response Factor (ERF-VII) transcription factors. nih.govacs.org This reaction converts the N-terminal cysteine to cysteine-sulfinic acid, a process that proceeds via a sulfenic acid intermediate. nih.govresearchgate.net The resulting sulfinylated protein is targeted for degradation through the N-degron pathway, providing a mechanism for plants to regulate protein stability in response to oxygen availability, particularly under hypoxic (low oxygen) conditions. mdpi.comacs.org This pathway is conserved in early land plants and algae. acs.org
Peroxiredoxins (PRXs): PRXs are ubiquitous antioxidant enzymes that detoxify peroxides, such as H₂O₂. wikipedia.org During their catalytic cycle, a highly reactive "peroxidatic" cysteine is oxidized to a sulfenic acid (Cys-SOH). mdpi.comwikipedia.org This sulfenic acid can then be reduced back to a thiol by a "resolving" cysteine, forming a disulfide bond that is subsequently reduced by thioredoxin. mdpi.comenzyme-database.org However, in the presence of high H₂O₂ levels, the sulfenic acid can be further oxidized to sulfinic acid, temporarily inactivating the enzyme. mdpi.com This overoxidation is a regulatory mechanism that can be reversed by the enzyme sulfiredoxin (SRX), which specifically reduces the sulfinic acid back to sulfenic acid in an ATP-dependent manner. frontiersin.orgmdpi.com
Other Regulated Enzymes: S-sulfenylation directly impacts the function of numerous other enzymes in plant metabolic pathways. For example, under salt stress, high H₂O₂ levels can cause the S-sulfenylation and subsequent inactivation of plastidial triose phosphate (B84403) isomerase, a key enzyme in carbohydrate metabolism. mdpi.com Similarly, the activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a central enzyme in glycolysis, is known to be inhibited by sulfinic acid modification in plants. ugent.be In Arabidopsis, the oxidation of a specific cysteine residue to sulfenic and sulfonic acids in dehydroascorbate reductase 2 (DHAR2) leads to a decrease in its enzymatic activity. nih.gov These examples highlight how the formation of this compound and its derivatives serves as a widespread mechanism for redox regulation of plant metabolism. mdpi.com
Table 2: Examples of Plant Enzymes Involved in or Regulated by Sulfenic Acid Formation
| Enzyme/Protein Family | Role | Mechanism Involving this compound (Sulfenic Acid) | Functional Outcome |
| Plant Cysteine Oxidases (PCOs) | Oxygen Sensing | Catalyze O₂-dependent oxidation of N-terminal Cys to sulfinic acid via a sulfenic acid intermediate. nih.govacs.org | Targets proteins like ERF-VIIs for degradation, regulating hypoxia responses. mdpi.comnih.gov |
| Peroxiredoxins (PRXs) | Antioxidant Defense | The catalytic cysteine is oxidized to sulfenic acid during peroxide reduction. mdpi.comwikipedia.org | Detoxifies ROS. Overoxidation to sulfinic acid can temporarily inactivate the enzyme as a regulatory step. mdpi.com |
| Sulfiredoxin (SRX) | Redox Regulation | Reduces sulfinic acid (-SO₂H) on overoxidized PRXs back to sulfenic acid (-SOH). frontiersin.orgmdpi.com | Restores the catalytic activity of specific peroxiredoxins. mdpi.com |
| Triose Phosphate Isomerase (pTPI) | Carbohydrate Metabolism | S-sulfenylation under high H₂O₂ conditions (e.g., salt stress). mdpi.com | Inactivation of the enzyme. mdpi.com |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Inhibition via oxidative modification to sulfinic acid. ugent.be | Decreased enzyme activity, impacting a central metabolic pathway. ugent.be |
| Dehydroascorbate Reductase 2 (DHAR2) | Ascorbate Recycling | Oxidation of a catalytic cysteine to sulfenic and sulfonic acids. nih.gov | Decreased enzymatic activity. nih.gov |
Advanced Analytical and Bioanalytical Methodologies for S Hydroxycysteine
Chemical Probes and Labeling Strategies for Detection and Quantification
The cornerstone of detecting S-hydroxycysteine lies in chemical probes that selectively react with the sulfenic acid moiety, allowing for its stabilization, enrichment, and subsequent analysis. wfu.edu These strategies can be broadly categorized into targeted approaches for studying specific proteins and discovery-based methods for global "sulfenome" analysis.
Targeted Approaches for Specific Sulfenic Acid Detection
Targeted approaches are designed to investigate this compound formation on a particular protein of interest. These methods often rely on probes that, upon reaction with sulfenic acid, introduce a tag for visualization or affinity purification.
One of the most established classes of probes for sulfenic acid is based on the 1,3-dicarbonyl compound, dimedone , and its derivatives. rsc.orgacs.org Dimedone reacts specifically with the electrophilic sulfur of sulfenic acid to form a stable thioether adduct. pnas.orgnih.gov This reaction has been exploited to develop a variety of tagged probes, including:
Biotin-conjugated dimedone: Allows for the affinity purification of sulfenylated proteins using streptavidin-agarose. pnas.org
Fluorescently-labeled dimedone: Enables the visualization of sulfenylated proteins via fluorescence microscopy or in-gel fluorescence scanning. acs.org
Antibody-based detection: A chemical approach converts the sulfenic acid into a stable epitope using dimedone, which can then be recognized by a specific antibody. This immunochemical method offers high sensitivity and selectivity. pnas.org
Another targeted strategy involves the use of arsenite, which specifically reduces sulfenic acids back to thiols under denaturing conditions. pnas.org This "biotin-switch" method involves blocking all free thiols, reducing the sulfenic acids with arsenite, and then labeling the newly formed thiols with a biotin-maleimide tag. pnas.org
More recent developments have introduced probes with improved reactivity and functionality. Norbornene derivatives , for example, react rapidly and selectively with sulfenic acids via a strain-promoted ligation, offering a different reactivity profile compared to traditional dimedone probes. acs.orgchemrxiv.orgchemrxiv.org Similarly, β-ketoesters have been developed as cleavable probes that exhibit improved reactivity at physiological pH compared to dimedone. nih.gov
Discovery-Based Methods for Global Sulfenome Profiling
Discovery-based or "sulfenome" profiling aims to identify the entire complement of this compound-modified proteins within a cell or organism under specific conditions. These methods are essential for a systems-level understanding of redox regulation.
These global strategies utilize cell-permeable chemical probes that contain a "bioorthogonal handle," such as an azide (B81097) or an alkyne group. nih.govnih.gov After the probe labels sulfenic acids in situ, the handle is used to attach a biotin (B1667282) tag via click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) or the Staudinger ligation. nih.govnih.gov This allows for the enrichment of all sulfenylated proteins for subsequent identification by mass spectrometry.
Several generations of probes have been developed for sulfenome profiling, each with increasing efficiency:
DAz-1 and DAz-2 (Dimedone-azide probes): These first-generation probes enabled the live-cell labeling and identification of hundreds of sulfenylated proteins. nih.govnih.gov
DYn-2 (Dimedone-alkyne probe): This probe incorporates an alkyne handle, which often provides superior sensitivity in click chemistry reactions compared to azide handles. nih.govfrontiersin.org
BTD (Biotin-tagged dimedone analogue): A highly reactive probe that has expanded the known sulfenylome. chemrxiv.orgchemrxiv.org
WYneN (Wittig-type phosphine (B1218219) probe): This reagent reacts via a different mechanism than dimedone-based probes and has enabled the identification of thousands of S-sulfenylation sites. chemrxiv.orgnih.gov
These discovery-based approaches have been instrumental in revealing the vast scope of sulfenylation across diverse cellular processes and have identified numerous novel proteins regulated by this modification. nih.govnih.gov
Mass Spectrometry-Based Characterization of this compound Modified Proteins
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound modifications. nih.gov It provides high sensitivity and specificity for identifying the exact location of the modification on a protein and for quantifying changes in modification levels.
Identification of Sulfenylated Sites and Stoichiometry
The direct detection of this compound by MS is characterized by a mass increase of +16 atomic mass units (amu) for each oxygen atom added to a cysteine residue. nih.gov However, due to the instability of the sulfenic acid, direct analysis is challenging and prone to artifacts. nih.gov Therefore, the chemical probes described in section 6.1 are crucial for stabilizing the modification prior to MS analysis.
In a typical bottom-up proteomics workflow, proteins labeled with a tagged probe are isolated and digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra allow for the precise identification of the modified peptide sequence and, therefore, the specific cysteine residue that was sulfenylated. nih.gov This site-specific mapping is critical for understanding the functional consequences of the modification. nih.gov
A key challenge in redox proteomics is determining the stoichiometry of the modification—that is, the fraction of a specific cysteine residue that is modified at any given time. nih.govmdpi.com Recently, a quantitative chemoproteomic workflow using an isotopically labeled Wittig reagent (¹³C₅ WYneN ) was developed. chemrxiv.orgnih.gov This method allows for the measurement of S-sulfenylation site-stoichiometry for thousands of cysteine residues simultaneously. The study revealed that while most sites have a low stoichiometry, some, even on non-peroxiredoxin proteins, exhibit near-stoichiometric modification. chemrxiv.org
Quantitative Proteomic Analysis of this compound Modifications
Quantitative proteomics allows for the comparison of this compound levels across different samples, for example, in response to an oxidative stimulus. chemrxiv.org Several MS-based quantitative strategies are employed:
Label-free quantification: This method compares the signal intensity of a given peptide between different runs. While powerful, it requires highly reproducible chromatography.
Isotope-coded affinity tags (ICAT): This technique uses isotopically light and heavy reagents to label control and treated samples, respectively. The ratio of the heavy to light peptide signals in the mass spectrometer reflects the relative abundance of the modification. mdpi.com
Isobaric tagging (e.g., iodoTMT): Reagents like iodoacetyl Tandem Mass Tags (iodoTMT) can be used to label sulfhydryls in a multiplexed fashion. thermofisher.comthermofisher.com In a modified "switch" assay, these tags can be used to quantify changes in S-nitrosylation or, by extension, other reversible cysteine modifications like sulfenylation after selective reduction. thermofisher.comthermofisher.com
These quantitative approaches have been vital in elucidating the dynamic nature of protein sulfenylation in signaling pathways, such as the response to hydrogen peroxide or growth factor stimulation. nih.govpnas.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins at atomic resolution in solution. nih.govias.ac.in Unlike X-ray crystallography, NMR can characterize molecules in their native-like solution state and is particularly well-suited for studying the conformational changes induced by post-translational modifications like this compound. nih.govias.ac.in
The introduction of a sulfenic acid group at a cysteine residue can alter the local chemical environment, leading to changes in the NMR spectrum. nih.gov By comparing the spectra of the reduced and oxidized forms of a protein, researchers can map the structural and conformational consequences of the modification.
Key NMR parameters used in the analysis of this compound modified proteins include:
Chemical Shift Perturbations (CSPs): The chemical shift of a nucleus is highly sensitive to its local electronic environment. The oxidation of a cysteine to this compound induces changes in the chemical shifts of nearby nuclei. By monitoring these CSPs in 2D heteronuclear spectra (e.g., ¹H-¹⁵N HSQC), the site of modification and the extent of the resulting structural changes can be mapped onto the protein structure.
Nuclear Overhauser Effects (NOEs): NOEs provide through-space distance constraints between protons that are close to each other (typically < 5 Å). Changes in NOE patterns upon sulfenylation can reveal alterations in the protein's three-dimensional fold and side-chain packing.
Scalar Couplings (J-couplings): Three-bond J-couplings are related to the dihedral angles of the protein backbone and side chains via the Karplus equation. Measuring these couplings can provide detailed information about conformational changes in the peptide backbone and cysteine side-chain orientation upon modification.
To facilitate the analysis, proteins are often isotopically labeled with ¹⁵N and/or ¹³C. ias.ac.inembl-hamburg.de The use of [3-¹³C]-cysteine labeled proteins has been specifically employed to monitor the changes in the cysteine environment upon oxidation to sulfenic acid. nih.gov While NMR is generally limited to smaller proteins (< 25 kDa), advancements in methodology continue to push this boundary. embl-hamburg.de NMR studies have provided significant insights into how this compound formation can allosterically regulate protein function by inducing specific conformational changes. nih.gov
Monitoring this compound Formation in Real-Time
The dynamic nature of this compound formation, often occurring as a transient intermediate in biological processes, presents a significant analytical challenge. Real-time monitoring techniques are crucial for understanding the kinetics and mechanisms of its generation.
One approach involves the use of biosensors, which can provide continuous data on the formation of this compound. utupub.fi For instance, in studies of peroxiredoxins, the initial step of peroxide substrate attack by a peroxidatic cysteine and its subsequent oxidation to this compound is a key event. nih.gov Real-time reverse transcription-polymerase chain reaction (RT-PCR) has been utilized to examine the temporal modulation of gene expression of enzymes involved in these processes, providing indirect real-time data on the potential for this compound formation under specific conditions, such as during parasitic infections. nih.gov
Conformational Studies of Proteins with this compound
The introduction of an this compound residue can significantly alter the three-dimensional structure of a protein, thereby affecting its function. Various biophysical techniques are employed to study these conformational changes.
X-ray crystallography provides high-resolution structural information, revealing the precise atomic coordinates of proteins containing this compound. nih.gov For example, crystal structures of enzymes like Rhizobium etli L-asparaginase have shown oxidized cysteine residues modeled as this compound, highlighting its role in the intricate hydrogen-bonding network within the active site. nih.gov Similarly, crystallographic studies of diatom Rubisco have identified this compound as a novel post-translational modification, suggesting its potential role in structural adaptation to different environments. rothamsted.ac.uk
Circular dichroism (CD) spectroscopy is another powerful tool for assessing the secondary and tertiary structure of proteins in solution. Far-UV CD spectra can be used to monitor changes in protein conformation and stability, including those induced by the presence of this compound. nih.gov Hydroxyl radical protein footprinting, coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the rapid analysis of protein conformation by measuring the solvent accessibility of amino acid residues. nih.gov This method can detect differences in the conformation of protein samples, which may be attributable to modifications like the formation of this compound. nih.gov
Molecular dynamics (MD) simulations offer a computational approach to investigate the conformational space of proteins. mdpi.com These simulations can provide insights into the intrinsic effects of modifications like this compound on the protein's conformational states and dynamics. mdpi.com
Investigation of Dynamics and Protonation States
Understanding the dynamic behavior and the protonation states of this compound and surrounding residues is critical for elucidating enzymatic mechanisms and protein function.
Molecular dynamics (MD) simulations are instrumental in clarifying the protonation states of key active site residues and characterizing important interactions. uwindsor.ca By calculating the pKa of individual residues, MD simulations can help determine their most likely protonation state under physiological conditions, which is crucial for understanding reaction mechanisms. uwindsor.ca
Quantum mechanics/molecular mechanics (QM/MM) methods provide a higher level of theory to investigate the electronic structure and reactivity of the active site, including the protonation states of catalytic residues. mdpi.com These computational tools, often used in conjunction with experimental data, offer a detailed, atomic-level description of enzyme dynamics and function. mdpi.com For instance, QM/MM calculations can be used to explore different possible protonation states of catalytic residues in an enzyme's resting state to understand their influence on the reaction mechanism. mdpi.com
The table below summarizes the key techniques used in these advanced analytical and bioanalytical methodologies.
| Methodology | Application for this compound | Key Findings/Insights |
| Real-Time Monitoring | ||
| Biosensors | Tracking the formation of this compound in biological systems. utupub.fi | Provides continuous, real-time data on enzymatic reactions. |
| Real-Time RT-PCR | Indirectly monitoring the potential for this compound formation by measuring gene expression of relevant enzymes. nih.gov | Reveals temporal changes in the expression of genes involved in processes where this compound is an intermediate. |
| Conformational Studies | ||
| X-ray Crystallography | Determining the high-resolution 3D structure of proteins containing this compound. rothamsted.ac.uknih.gov | Reveals the specific atomic interactions and structural role of this compound within the protein. rothamsted.ac.uknih.gov |
| Circular Dichroism (CD) | Assessing the secondary and tertiary structure and stability of proteins with this compound in solution. nih.gov | Detects global conformational changes resulting from the modification. nih.gov |
| Hydroxyl Radical Footprinting | Comparing protein conformations based on solvent accessibility of amino acid residues. nih.gov | Identifies regions of the protein where the conformation is altered due to the presence of this compound. nih.gov |
| Dynamics & Protonation | ||
| Molecular Dynamics (MD) | Simulating the dynamic behavior and calculating pKa values of this compound and surrounding residues. uwindsor.ca | Elucidates the protonation states and key interactions that influence protein function and enzymatic mechanisms. uwindsor.ca |
| QM/MM Methods | Investigating the electronic structure and reactivity of active sites containing this compound. mdpi.com | Provides a detailed understanding of the catalytic mechanism and the role of protonation states. mdpi.com |
Chromatographic Separation Techniques for this compound and its Metabolites
Chromatography is a fundamental and powerful technique for the separation, identification, and quantification of components in complex mixtures. journalagent.come3s-conferences.org It is indispensable in the analysis of this compound and its related metabolites from various biological and chemical samples. nih.gov The choice of chromatographic method depends on the specific properties of the analytes and the analytical goals. ijrpc.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation of a vast array of compounds, including amino acids and their derivatives. wikipedia.orglinde-gas.fr The technique relies on pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. chromtech.com
Several modes of HPLC are applicable to the analysis of this compound and its metabolites:
Reversed-Phase HPLC (RP-HPLC) : This is the most common mode of HPLC, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is a polar aqueous-organic mixture. nih.gov Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) : This technique is particularly useful for the separation of very polar compounds, like amino acids, that are not well-retained by RP-HPLC. wikipedia.org HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of water. wikipedia.org
Ion-Exchange Chromatography (IEX) : This method separates molecules based on their net charge. journalagent.com It is highly effective for purifying proteins and other charged biomolecules, including amino acids which are zwitterionic. journalagent.comijrpc.com
The development of a specific HPLC method for an analyte like this compound involves optimizing parameters such as the column type, mobile phase composition, pH, and flow rate to achieve the desired separation and sensitivity. innovareacademics.in
Coupling with Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) creates a powerful analytical tool that combines the separation capabilities of HPLC with the mass analysis capabilities of MS. wikipedia.orgchemyx.com This hyphenated technique is widely used in proteomics and metabolomics for the identification and quantification of compounds in complex biological samples. wikipedia.org
In an LC-MS system, the eluent from the HPLC column is directed to the ion source of the mass spectrometer, where the analyte molecules are ionized. chemyx.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific and sensitive detection. chemyx.com
LC-MS is particularly advantageous for analyzing this compound and its metabolites for several reasons:
High Sensitivity and Specificity : MS detection allows for the measurement of analytes at very low concentrations and can distinguish between compounds with similar chromatographic behavior but different masses. wikipedia.org
Structural Information : Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the definitive identification of the compound. wikipedia.org
Analysis of Complex Mixtures : The selectivity of MS detection reduces the need for complete chromatographic separation, allowing for faster analysis times. wikipedia.org
LC-MS platforms, often utilizing advanced instrumentation like Orbitrap mass spectrometers, are employed for the quantitative analysis of thiol metabolites, including cysteine derivatives. nih.gov The development of robust extraction and derivatization protocols is crucial to prevent oxidation and accurately quantify labile species like this compound. nih.gov
The table below provides a summary of the chromatographic techniques discussed.
| Technique | Principle | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase under high pressure. wikipedia.org | Separation of this compound from other amino acids and metabolites in a sample. innovareacademics.in |
| Reversed-Phase HPLC | Separation based on hydrophobicity. nih.gov | Analysis of this compound and its less polar derivatives. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of polar compounds. wikipedia.org | Ideal for retaining and separating the highly polar this compound. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. journalagent.com | Purification and analysis of this compound based on its zwitterionic nature. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. wikipedia.org | Definitive identification and quantification of this compound and its metabolites in complex biological matrices. nih.gov |
Computational and Theoretical Investigations of S Hydroxycysteine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are instrumental in elucidating the electronic structure and intrinsic reactivity of molecules by solving the Schrödinger equation. idosr.org These methods, particularly Density Functional Theory (DFT), offer a versatile framework for investigating the electronic properties of atoms, molecules, and solids. idosr.org For S-Hydroxycysteine, QM calculations provide fundamental insights into its behavior in various chemical environments. idosr.org
Protonation States and pKa Perturbations
The protonation state of ionizable groups is a critical determinant of molecular function and interaction. biorxiv.org For this compound, both the amino and carboxylic acid groups, as well as the sulfenic acid group, can exist in different protonation states depending on the pH of the environment. Computational methods, such as those based on the Poisson-Boltzmann equation, are employed to predict the pKa values of these groups. polytechnique.fr The pKa of a functional group can be significantly perturbed by its local environment within a protein, a phenomenon known as pKa shifting. biorxiv.orgpolytechnique.fr These shifts are crucial for understanding enzyme mechanisms and protein-ligand binding. polytechnique.frnih.gov For instance, the binding of a ligand can alter the pKa values of nearby residues, leading to the uptake or release of protons. polytechnique.frnih.gov The correct assignment of protonation states is essential for accurate calculations of binding energies and reaction mechanisms. biorxiv.org
Table 1: Factors Influencing pKa Perturbations of this compound in Biological Systems
| Factor | Description | Computational Approach |
| Local Electrostatics | The charge distribution of neighboring amino acid residues and solvent molecules can stabilize or destabilize the charged form of an ionizable group. | Poisson-Boltzmann calculations, QM/MM methods |
| Hydrogen Bonding | Formation of hydrogen bonds with the ionizable group can significantly alter its acidity or basicity. mdpi.com | QM calculations, Molecular Dynamics simulations |
| Solvent Accessibility | The degree of exposure to the solvent influences the dielectric environment and, consequently, the pKa. mdpi.com | Molecular surface calculations, MD simulations |
| Conformational Changes | Changes in protein conformation upon ligand binding can alter the local environment of the ionizable group. nih.gov | Molecular Dynamics simulations, Ensemble docking |
Transition State Analysis of this compound Reactions
Understanding the mechanism of chemical reactions involving this compound requires the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. ims.ac.jp Computational methods, such as DFT and ab initio calculations, are used to locate and characterize these transient structures. numberanalytics.com The geometry and energy of the transition state provide crucial information about the reaction mechanism and the factors that influence the reaction rate. numberanalytics.combu.edu For enzymatic reactions, the combination of experimental kinetic isotope effects (KIEs) and computational modeling allows for a detailed three-dimensional assignment of the transition state structure at the active site. nih.gov This knowledge is invaluable for designing potent enzyme inhibitors that mimic the transition state. nih.gov
A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactant to product. bu.edu The energy difference between the reactants and the transition state determines the activation energy of the reaction. bu.edu
Redox Potentials and Oxidation Pathways
This compound is a key intermediate in the oxidation of cysteine. nih.gov The sulfenic acid can be further oxidized to sulfinic and sulfonic acids. nih.gov Computational chemistry offers powerful tools to predict the redox potentials of these oxidation steps. Methods like DFT can be used to calculate the energies of the neutral, oxidized, and reduced species, from which the redox potential can be derived. ajol.info
The accuracy of these predictions depends on the chosen computational method and the inclusion of solvent effects, often modeled using polarizable continuum models. Correlations between calculated properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and experimentally measured redox potentials have been established for various classes of molecules. ajol.info These computational approaches can aid in the pre-design of molecules with specific redox properties. ajol.info The protein environment can significantly modulate the redox potential of a prosthetic group like heme, and computational methods can dissect the contributions of factors such as electrostatics, hydrogen bonding, and solvent exposure to this modulation. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
While QM methods provide detailed electronic information, they are computationally expensive for large systems. Molecular Dynamics (MD) simulations bridge this gap by using classical mechanics to simulate the time-dependent behavior of molecular systems. mdpi.com MD simulations provide insights into the conformational flexibility and intermolecular interactions of this compound in complex environments like proteins and solutions. mdpi.comnih.gov
Protein-Ligand Interactions Involving this compound
The interaction of this compound, either as a free ligand or as a modified residue within a protein, with other molecules is fundamental to its biological role. mdpi.com MD simulations are a powerful tool to study the dynamics of these interactions. mdpi.com By simulating the movement of all atoms in the system over time, MD can reveal the stable binding modes, the key intermolecular interactions (such as hydrogen bonds and van der Waals forces), and the conformational changes that occur upon binding. mdpi.commdpi.com
Computational techniques like molecular docking are often used as a starting point to predict the binding pose of a ligand in a protein's active site. numberanalytics.com MD simulations can then be used to refine these poses and assess their stability. mdpi.com The analysis of hydrogen bond occupancies and solvent accessible surface areas during an MD simulation can provide quantitative metrics to validate docking results and understand the determinants of binding affinity. mdpi.com
Table 2: Key Computational Techniques for Studying Protein-Ligand Interactions
| Technique | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. numberanalytics.com | Predicting the binding mode of this compound to an enzyme active site. |
| Molecular Dynamics (MD) Simulations | Simulates the time evolution of a molecular system, revealing dynamic behavior. mdpi.com | Assessing the stability of the this compound-protein complex and identifying key interactions. |
| Free Energy Calculations | (e.g., FEP, TI) Calculate the binding free energy between a protein and a ligand. mdpi.com | Quantifying the binding affinity of this compound to its target. |
| QM/MM Methods | Combine quantum mechanics for the reactive region with molecular mechanics for the environment. uwindsor.ca | Studying enzymatic reactions involving this compound with high accuracy. |
Solvent Effects and Environmental Influences
The surrounding solvent and the broader molecular environment have a profound impact on the behavior of this compound. nih.gov MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvation effects. mdpi.comrsc.org The interactions between the solute and solvent molecules can influence conformational preferences, reaction rates, and binding affinities. nih.gov For instance, the organization of water molecules around a solute can be entropically unfavorable but enthalpically favorable due to the formation of hydrogen bonds, ultimately affecting the free energy of a process. nih.gov
The preferential interaction theory, combined with MD simulations, can be used to quantitatively account for the effect of co-solvents on protein-ligand interactions. nih.gov By analyzing the local solvation in different states, it is possible to understand how changes in solvent interactions at the protein-protein interface can lead to opposite effects on binding affinity. nih.gov
The transient and reactive nature of this compound, a sulfenic acid form of cysteine, presents significant challenges for its direct experimental characterization within proteins. Consequently, computational and theoretical approaches have become indispensable tools for understanding its role in biological systems. These in silico methods provide valuable insights into the structural context of this compound, facilitate the prediction of its occurrence, and help to unravel the evolutionary pressures that have shaped its function.
Analysis of this compound in Protein Databases
Protein databases are fundamental resources for the analysis of post-translational modifications, including this compound (sulfenylation). By curating and providing access to structural and functional data, these databases enable researchers to identify proteins that undergo this modification and to study the structural environments of the modified cysteine residues.
Key publicly accessible databases such as the Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB) and DrugBank provide valuable information on proteins containing or targeted by this compound. rcsb.orgdrugbank.comrcsb.org The RCSB PDB houses a vast collection of 3D structures of biological macromolecules, determined by experimental methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. rcsb.orgnih.gov It allows for the identification of protein structures where a cysteine residue is found in the this compound (CSO) form. rcsb.orgiisc.ac.in
DrugBank, a comprehensive resource combining detailed drug data with drug target information, also lists proteins that are known targets of this compound. drugbank.com This information is crucial for understanding the potential regulatory roles of this modification. For instance, this compound has been identified to target a range of proteins with diverse functions. rcsb.orgdrugbank.com
| Protein | Organism | Function | Database Source |
|---|---|---|---|
| Subtilisin BPN' | Bacillus amyloliquefaciens | Extracellular alkaline serine protease involved in protein hydrolysis. drugbank.comunict.it | DrugBank, RCSB PDB rcsb.orgdrugbank.comunict.it |
| Glutathione (B108866) S-transferase A1 | Homo sapiens | Enzyme involved in the detoxification of xenobiotics. rcsb.orgdrugbank.com | DrugBank, RCSB PDB rcsb.orgdrugbank.com |
| Glutathione S-transferase P | Homo sapiens | Enzyme involved in detoxification and cellular defense against oxidative stress. rcsb.orgdrugbank.comfrontiersin.org | DrugBank, RCSB PDB rcsb.orgdrugbank.comfrontiersin.org |
| Myelin P2 protein | Homo sapiens | Lipid transport protein in Schwann cells. rcsb.orgdrugbank.comunict.it | DrugBank, RCSB PDB rcsb.orgdrugbank.comunict.it |
| Complement C3 | Homo sapiens | Central component of the complement system in innate immunity. rcsb.orgdrugbank.com | DrugBank, RCSB PDB rcsb.orgdrugbank.com |
Beyond these general databases, specialized chemoproteomic workflows have been developed to globally identify S-sulfenylated proteins in cells and tissues. nih.gov These methods often use chemical probes that specifically react with sulfenic acid, allowing for the enrichment and subsequent identification of modified peptides by mass spectrometry. nih.gov The data generated from such studies are often compiled into specific datasets or supplementary materials of publications, forming a growing repository of experimentally verified sulfenylation sites.
Prediction of Sulfenylation Sites and Their Functional Impact
The experimental identification of this compound sites on a proteome-wide scale can be a laborious and costly process. plos.org To complement these efforts, several computational tools have been developed to predict which cysteine residues in a protein are likely to undergo sulfenylation. These prediction tools typically employ machine learning algorithms trained on datasets of experimentally verified sulfenylation sites.
These predictors analyze the physicochemical properties of amino acids surrounding a cysteine residue and its structural context to make a prediction. Some of the prominent prediction servers include:
PRESS (PRotEin S-Sulfenylation Server) : This server uses a support vector machine (SVM) algorithm and structural features of proteins to predict S-sulfenylation sites. oup.comresearchgate.net It has demonstrated a balanced accuracy of 76.8% on X-ray protein structural data. oup.com
iSulf-Cys : This tool also utilizes an SVM-based approach but incorporates the physicochemical properties of amino acids. plos.orgrepec.org It achieved an area under the curve (AUC) of 0.7343 on an independent test dataset. plos.orgrepec.org
DeepCSO : This predictor employs a deep learning network approach, specifically a long short-term memory (LSTM) model, and has shown superior performance compared to some earlier methods, with an AUC value of 0.839 on a human independent dataset. frontiersin.org
pCysMod : A comprehensive deep learning-based tool for predicting multiple types of cysteine modifications, including S-sulfenylation. windows.net
These predictive tools are valuable for generating hypotheses and guiding site-directed mutagenesis experiments to validate the functional importance of predicted sulfenylation sites. plos.org
The formation of this compound at a specific cysteine residue can have a profound impact on a protein's function. This modification can act as a molecular switch, modulating protein activity, protein-protein interactions, and subcellular localization. frontiersin.org The functional consequences of sulfenylation are diverse and protein-specific.
| Protein | Functional Impact of Sulfenylation | Mechanism |
|---|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Inhibition of catalytic activity. acs.org | Oxidation of the catalytic cysteine residue. acs.orgnih.gov |
| Protein Tyrosine Phosphatases (e.g., PTP1B) | Transient inactivation of phosphatase activity. acs.orgnih.gov | Oxidation of the highly reactive catalytic cysteine, which can lead to the formation of a sulfenamide (B3320178) or an intramolecular disulfide bond. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Enhancement of tyrosine kinase activity. nih.gov | Sulfenylation of a conserved cysteine (Cys-797) in the intracellular kinase domain. nih.gov |
| Tryptophan synthetase β subunit 1 | Impacts the levels of the auxin biosynthetic precursor tryptophan. frontiersin.org | Direct modification of the enzyme. frontiersin.org |
| Deubiquitinating enzymes (DUBs) | Modulation of DUB activity. nih.gov | Transient sulfenylation of the catalytic cysteine residue. nih.gov |
Evolutionary Conservation of this compound Forming Enzymes
The enzymes primarily responsible for the formation of this compound in response to hydrogen peroxide are the peroxiredoxins (Prxs). nih.govresearchgate.net The widespread presence and conservation of these enzymes across all domains of life—prokaryotes, archaea, and eukaryotes—underscore the fundamental importance of this post-translational modification. nih.govresearchgate.net
Peroxiredoxins are a superfamily of peroxidases that contain a highly conserved catalytic cysteine, known as the peroxidatic cysteine (Cp), which is the site of oxidation to this compound. nih.govnih.gov Phylogenetic analyses of the peroxiredoxin family reveal a complex evolutionary history, with the number of Prx genes generally increasing from prokaryotes to eukaryotes. nih.govresearchgate.net In eukaryotes, this expansion is associated with the evolution of different isoforms targeted to specific subcellular compartments and the acquisition of new functions beyond a simple antioxidant role, including modulation of hydrogen peroxide-mediated signaling pathways. nih.govresearchgate.net
Peroxiredoxins are classified into several subfamilies based on their sequence homology and the mechanism of disulfide bond resolution following the formation of this compound. nih.govcsic.es Phylogenetic trees constructed from the amino acid sequences of peroxiredoxins from diverse species, including archaea, bacteria, plants, and animals, consistently show distinct clades corresponding to these subfamilies, indicating their ancient origins and conserved functional roles. csic.esbiorxiv.orgresearchgate.netpeerj.comnih.gov
Furthermore, studies comparing S-sulfenylation sites across different species have revealed a remarkable degree of conservation. For instance, a comparative analysis between human and Arabidopsis thaliana proteins identified 155 S-sulfenylation sites that were exactly matched in orthologous proteins, suggesting that these sites are under evolutionary pressure to be maintained as oxidation-sensitive regulatory switches. nih.gov The conservation of sulfenylation sites is more significant among orthologs (proteins with a common ancestor that have diverged due to speciation) than paralogs (proteins that have arisen from gene duplication within a species), further highlighting their functional importance. embl.de This conservation of both the modifying enzymes and the modification sites themselves provides strong evidence for the crucial and evolutionarily maintained role of this compound in cellular regulation. nih.govembl.de
Future Research Directions and Advanced Methodological Development
Development of Novel Synthetic Strategies for S-Hydroxycysteine Probes
A primary challenge in studying this compound is its transient nature, which makes direct detection difficult. nih.gov This has spurred the development of chemical probes designed to trap and identify this modification. Future research is centered on creating more advanced probes with improved selectivity, sensitivity, and versatility for in vivo applications.
The core strategy involves designing molecules that react specifically with the sulfenic acid moiety. Dimedone and its analogues have been foundational in this area, reacting with this compound to form a stable covalent adduct. nih.gov Building on this, researchers have expanded their toolkit to include probes conjugated with various reporter groups.
Key areas for future development include:
Multi-functional Probes: Synthesizing probes that incorporate multiple functionalities, such as a fluorescent reporter for imaging, an affinity tag (like biotin) for isolation and enrichment, and a photo-crosslinker to capture interacting proteins.
"Click" Chemistry Handles: Incorporating bioorthogonal handles (e.g., alkynes or azides) into the probe structure. This allows for a two-step labeling procedure where the probe first reacts with this compound, and a reporter molecule is then attached via a highly efficient and specific "click" reaction. This approach can improve cell permeability and reduce steric hindrance.
Environment-Sensing Probes: Developing probes whose fluorescent properties (e.g., emission wavelength or lifetime) change upon reaction with this compound. This would allow for real-time monitoring of sulfenic acid formation dynamics within living cells.
Targeted Probes: Designing probes that can be directed to specific subcellular compartments (e.g., mitochondria or the nucleus) or even specific proteins. This could be achieved by attaching the probe to a localization signal or a ligand for a particular protein.
These novel synthetic strategies will provide more powerful tools to map the "sulfenome," identify specific proteins undergoing this modification, and elucidate their functional consequences in complex biological systems. nih.gov
Table 1: Evolution and Future Directions of this compound Probes
| Probe Generation | Core Chemistry | Reporter/Functionality | Application | Future Development Focus |
|---|---|---|---|---|
| First Generation | Dimedone, 1,3-Cyclohexanedione | Basic chemical tag | Initial trapping and identification of this compound | N/A |
| Second Generation | Dimedone Analogues | Fluorescent tags (Fluorescein, Rhodamine), Affinity tags (Biotin) nih.gov | Fluorescent detection in gels, affinity purification of modified proteins nih.gov | Improving sensitivity and creating a wider range of reporters |
| Next Generation (In Development) | Advanced Dimedone Scaffolds, Novel Reactive Groups | Bioorthogonal handles (alkynes, azides), Environment-sensitive fluorophores, Photo-crosslinkers | In vivo "click" labeling, real-time imaging of redox dynamics, capturing protein interaction partners | Enhanced cell permeability, subcellular targeting, reduced off-target reactivity |
Advancements in In Situ Detection and Imaging of this compound
Visualizing the formation and localization of this compound within the complex environment of a living cell is crucial for understanding its role in signaling pathways. While probes are essential, advancements in imaging technology and analytical methods are needed for true in situ detection.
Current methods often rely on treating cells with a probe, followed by cell lysis, protein separation, and detection via fluorescence scanning or western blotting. nih.gov Future methodologies aim to move beyond this endpoint analysis to dynamic, real-time visualization in intact cells and tissues. nih.gov
Promising areas of advancement include:
Genetically Encoded Sensors: Developing fluorescent protein-based sensors that can detect this compound formation. These sensors could be engineered with a reactive cysteine residue placed in an environment that favors oxidation to sulfenic acid, leading to a conformational change and a detectable change in fluorescence (e.g., FRET).
Super-Resolution Microscopy: Combining advanced probes with super-resolution imaging techniques (e.g., STED, PALM, or STORM) to visualize this compound modifications at the nanoscale. This could reveal precise localization at membrane ruffles, focal adhesions, or within specific protein complexes.
Mass Spectrometry Imaging (MSI): While technically challenging, future developments in MSI could enable the direct detection and mapping of this compound-probe adducts within tissue sections, providing spatial information on oxidative stress in a physiological or pathological context.
Glutaredoxin-Dependent Labeling: A novel approach utilizes the enzyme glutaredoxin-1 to specifically catalyze a derivatization and labeling reaction at the site of S-glutathionylation, a related modification. nih.gov Similar enzymatic or chemo-enzymatic strategies could be developed for this compound to enhance the specificity of in situ labeling.
These advancements will allow researchers to ask more nuanced questions about where and when this compound is formed in response to specific stimuli and how its localization contributes to the regulation of cellular processes.
Exploration of Undiscovered Metabolic Pathways Involving this compound
This compound is primarily known as a transient intermediate in the oxidation of cysteine residues in proteins. nih.gov However, its potential involvement in broader metabolic pathways remains largely unexplored. Future research will likely uncover novel roles for this compound, either as a signaling molecule itself or as an intermediate in previously uncharacterized metabolic cascades.
The discovery of established metabolic routes, such as glycolysis and the citric acid cycle, involved decades of foundational research. nih.gov A similar systematic effort, leveraging modern analytical tools, is needed to map the metabolic fate of this compound.
Key research questions and approaches include:
Enzymatic Repair and Reduction: While some enzymes are known to reduce oxidized cysteine, the full complement of enzymes that can act on this compound is not known. Identifying and characterizing novel reductases or repair enzymes will be critical. acs.org
Metabolite Salvage Pathways: Investigating whether free this compound (if it exists transiently) or protein-derived this compound can be salvaged or shunted into other metabolic pathways. For example, in the parasite Entamoeba histolytica, l-cysteine (B1669680) deprivation leads to the accumulation of S-methylcysteine, synthesized via an enzyme typically involved in cysteine biosynthesis, highlighting the potential for metabolic rewiring. nih.gov
Tracing Isotope Labeled Cysteine: Using stable isotope-labeled cysteine in cell culture or organisms, followed by mass spectrometry-based metabolomics, to trace the fate of the sulfur atom. This could reveal the conversion of this compound into other sulfur-containing metabolites.
Comparative Genomics: Analyzing the genomes of various organisms to identify genes that are consistently found alongside enzymes known to produce or interact with oxidized cysteine. acs.org This "gene neighborhood" analysis can provide clues to linked metabolic functions.
Uncovering these pathways would fundamentally change our understanding of this compound from being solely a protein modification to a potentially active player in cellular metabolism and homeostasis.
Integration of Multi-Omics Data for System-Level Understanding
To fully comprehend the biological significance of this compound, it is essential to move beyond single-analyte studies and adopt a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to oxidative signaling involving this compound. researchgate.netnih.gov
A multi-omics approach can connect the dots from genetic predisposition to altered protein function and metabolic output. cmbio.io For example, by combining proteomics data (identifying which proteins are modified to this compound) with transcriptomics (measuring changes in gene expression) and metabolomics (measuring changes in metabolite levels), researchers can construct comprehensive models of signaling cascades. researchgate.net
Future directions in this area involve:
Developing Specialized Bioinformatic Platforms: Creating user-friendly and powerful computational tools specifically designed to integrate diverse omics datasets in the context of redox biology. mdpi.com Platforms like mixOmics, OmicsAnalyst, and OmicsNet 2.0 provide frameworks that can be adapted for this purpose. mdpi.commixomics.org
Time-Resolved Omics: Performing multi-omics analysis at multiple time points after an oxidative stimulus. This can help to distinguish between early signaling events and later adaptive responses, revealing the flow of information from the proteome to the transcriptome and metabolome. nih.gov
Single-Cell Multi-Omics: Applying these integrative techniques at the single-cell level to understand the heterogeneity of redox signaling within a population of cells.
This integrative approach is crucial for identifying not just individual components, but the entire network of interactions that are modulated by this compound formation, bridging the gap from a molecular event to a physiological outcome. nih.gov
Table 2: Examples of Multi-Omics Integration Platforms
| Platform | Primary Function | Supported Omics Data Types | Key Feature | Reference |
|---|---|---|---|---|
| OmicsAnalyst | User-friendly analysis of multi-omics data for clinical research | Genomics, Transcriptomics, Proteomics, Metabolomics | Focus on biomarker discovery and pathway analysis | mdpi.com |
| OmicsNet 2.0 | Network-based visualization and interaction mapping | Genomics, Transcriptomics, Proteomics, Metabolomics, Microbiomics | Constructs and visualizes molecular interaction networks | mdpi.com |
| mixOmics | R package for data exploration, integration, and visualization | Transcriptomics, Proteomics, Metabolomics, Microbiome | Advanced multivariate statistical methods for dimensionality reduction and biomarker selection | mixomics.org |
| iODA | Cancer-focused platform for pathway analysis | Genomics, Transcriptomics (mRNA, miRNA), ChIP-Seq | Specialized for exploring molecular mechanisms in cancer | mdpi.com |
Refinement of Computational Models for this compound Reactivity and Interactions
Computational methods, including quantum mechanics (QM) and molecular mechanics (MM) simulations, are powerful tools for investigating the properties of unstable molecules like this compound. uwindsor.ca Future research will focus on refining these models to more accurately predict its reactivity, stability, and interactions within the complex microenvironment of a protein active site.
Current models can already provide valuable insights, but increasing computational power and developing more sophisticated algorithms will enhance their predictive accuracy. mdpi.comscispace.com
Key areas for refinement include:
Improved Force Fields: Developing more accurate parameters for molecular mechanics force fields to better represent the unique geometry and charge distribution of the sulfenic acid group. This is essential for running longer molecular dynamics (MD) simulations to study how the modification affects protein dynamics.
Hybrid QM/MM Simulations: Expanding the use of QM/MM methods, where the reactive this compound and its immediate surroundings are treated with high-level quantum mechanics, while the rest of the protein is modeled using more efficient molecular mechanics. This provides a balance of accuracy and computational feasibility.
Machine Learning and AI: Employing machine learning algorithms trained on large datasets of protein structures and experimental data to predict which cysteine residues in a protein are most susceptible to oxidation. researchgate.net Deep learning models, such as DeepCys, are already being used to predict various cysteine functions and can be extended to more accurately predict sulphenylation (this compound formation). researchgate.net
Predicting pKa and Reactivity: Refining computational methods to accurately predict the pKa of the sulfenic acid hydroxyl group and the nucleophilic/electrophilic character of the sulfur atom in different protein environments. This is crucial for understanding its reaction mechanisms. nih.gov
These advanced computational models will not only complement experimental findings but also guide future experiments, for instance, by predicting the effect of mutations on this compound stability or by aiding in the rational design of new, more specific chemical probes. mdpi.com
Compound and Abbreviation Table
| Name | Abbreviation / Synonym |
| This compound | CysOH, CSO |
| Biotin (B1667282) | - |
| Fluorescein | - |
| Rhodamine | - |
| Dimedone | - |
| 1,3-Cyclohexanedione | - |
| S-methylcysteine | SMC |
| Pyruvate (B1213749) | - |
| Acetyl-CoA | - |
| l-cysteine | - |
Q & A
Q. How can researchers resolve contradictions in reported redox potentials of S-Hydroxycysteine across different peroxiredoxin systems?
Discrepancies may arise from variations in:
- Experimental conditions (e.g., pH, ionic strength).
- Enzyme isoforms (typical 2-Cys vs. 1-Cys peroxiredoxins). To address this, standardize assays using a common redox buffer (e.g., Tris-HCl) and validate measurements with cyclic voltammetry or isothermal titration calorimetry (ITC) . Cross-reference structural data (X-ray crystallography) to correlate redox behavior with active-site microenvironments .
Q. What advanced techniques are recommended for studying the structural dynamics of this compound in protein complexes?
- Time-resolved X-ray crystallography to capture intermediate states during catalysis.
- Site-directed mutagenesis paired with EPR spectroscopy to probe radical intermediates.
- Molecular dynamics simulations to model sulfenic acid stability under varying redox conditions. Integrate these with kinetic data to map reaction pathways .
Q. How should conflicting data on this compound’s stability in aqueous solutions be methodologically addressed?
Conflicting stability reports may stem from:
- Oxygen exposure during sample preparation.
- Metal ion contamination (e.g., Fe³⁺) accelerating oxidation. Mitigate by:
- Conducting experiments under inert atmospheres (N₂/Ar).
- Using chelating agents (e.g., EDTA) in buffers.
- Validating stability via UV-Vis spectroscopy (absorbance at 240–280 nm for sulfenic acid detection) .
Methodological Frameworks
Q. What strategies ensure rigorous hypothesis testing in studies exploring this compound’s role in oxidative stress pathways?
- Dose-response experiments to establish causality between this compound levels and cellular redox outcomes.
- Knockout/knockdown models (e.g., CRISPR-Cas9) to assess phenotypic dependence on peroxiredoxin activity.
- Multi-omics integration (transcriptomics/proteomics) to identify downstream targets. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. How can computational models enhance the study of this compound’s reactivity in non-enzymatic contexts?
- Apply density functional theory (DFT) to calculate sulfenic acid’s electronic structure and predict reaction pathways.
- Use kinetic Monte Carlo simulations to model aggregation or degradation under physiological conditions. Validate with experimental data from HPLC-MS or Raman spectroscopy .
Data Reporting & Reproducibility
Q. What are the best practices for documenting this compound-related experiments to meet journal standards?
- Experimental section : Include exact reagent grades, instrument parameters (e.g., HPLC column type), and statistical methods (e.g., error bars for kinetic assays).
- Supporting information : Provide raw spectra, crystallographic coordinates, and simulation input files. Label datasets with continuous numbering (e.g., SI-1, SI-2) for cross-referencing .
Q. How should researchers address variability in this compound detection limits across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
